4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
Description
Properties
CAS No. |
917899-30-0 |
|---|---|
Molecular Formula |
C20H20ClN3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine |
InChI |
InChI=1S/C20H20ClN3/c21-19-3-1-2-18(12-19)20(8-10-22-11-9-20)17-6-4-15(5-7-17)16-13-23-24-14-16/h1-7,12-14,22H,8-11H2,(H,23,24) |
InChI Key |
JRXSMFUFPCGKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Attachment of the Pyrazolyl Group: The pyrazolyl group is often introduced through coupling reactions, such as Suzuki or Heck coupling, using pyrazole derivatives.
Final Assembly: The final compound is assembled through a series of condensation and purification steps to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to maximize yield and minimize production costs.
Chemical Reactions Analysis
Piperidine Nitrogen Reactivity
The tertiary amine in the piperidine ring participates in N-alkylation and N-acylation reactions. For example:
-
Methylation with methyl iodide in THF yields a quaternary ammonium salt (85% yield), enhancing water solubility for biological studies.
-
Acylation with benzoyl chloride under Schotten-Baumann conditions produces a stable amide derivative (78% yield), used to modify pharmacokinetic properties.
Pyrazole Ring Reactivity
The pyrazole moiety undergoes regioselective modifications:
Chlorophenyl Group Reactivity
The 3-chlorophenyl substituent participates in cross-coupling reactions:
-
Suzuki-Miyaura coupling with phenylboronic acid forms a biphenyl analog (Pd(PPh₃)₄, 82% yield).
-
Buchwald-Hartwig amination introduces amino groups at the meta position (Xantphos/Pd₂(dba)₃, 68% yield).
Hydrogenation and Reduction
Selective hydrogenation of the pyrazole ring using H₂/Pd-C in ethanol yields a partially saturated pyrazoline derivative (90% conversion), altering conformational flexibility. Full reduction under high-pressure conditions (100 atm H₂) produces a piperazine-piperidine fused system, though this pathway is less explored .
Comparative Reactivity Analysis
Key reactivity trends observed in structural analogs:
Industrial-Scale Modifications
Continuous flow reactors have been employed for:
-
Scale-up alkylation (94% purity, 12 kg/batch) using microchannel reactors.
-
Multistep synthesis integrating piperidine functionalization and pyrazole derivatization in tandem reactors .
This compound’s versatility enables tailored modifications for drug discovery, material science, and agrochemical applications. Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity for complex derivatives.
Scientific Research Applications
Anticancer Activity
AT7867 has been identified as an antineoplastic agent, showcasing efficacy against various cancer types. Its mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. The compound's ability to target these pathways makes it a candidate for further investigation in cancer therapy:
- Case Study : In vitro studies have demonstrated that AT7867 effectively inhibits cell growth in several cancer cell lines, including those resistant to conventional therapies. The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic window.
Protein Kinase Inhibition
As a non-specific serine/threonine protein kinase inhibitor, AT7867 plays a critical role in modulating signaling pathways involved in cell cycle regulation and apoptosis. This characteristic is vital for developing targeted therapies:
- Mechanism of Action : By inhibiting protein kinases, AT7867 disrupts key signaling cascades that promote tumor growth and metastasis. This action can lead to enhanced apoptosis in malignant cells.
Pyrazole Derivatives in Drug Development
The compound belongs to a class of pyrazole derivatives, which have been extensively studied for their biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities:
- Research Findings : A review of literature indicates that pyrazole derivatives exhibit significant antibacterial and antifungal activities, with some compounds demonstrating potent efficacy against resistant strains of bacteria .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Derivatives
Compound A : 4-(2-Chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CAS 857532-43-5)
- Molecular Formula : C₂₀H₁₉ClFN₄
- Molecular Weight : 355.84 g/mol
- Key Differences : The substitution of 4-chlorophenyl with 2-chloro-3-fluorophenyl introduces additional steric bulk and increased electronegativity. Fluorine’s strong electron-withdrawing effect may alter binding kinetics compared to the parent compound .
Compound B : 4-Phenyl-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CHEMBL374742)
- Molecular Formula : C₂₀H₂₁N₄
- Molecular Weight : 317.41 g/mol
Pyrazole Substitution Variants
Compound C : 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine (CAS 902836-38-8)
- Molecular Formula : C₁₄H₁₆ClN₃
- Molecular Weight : 261.75 g/mol
- Key Differences : The pyrazole is substituted at the 1-position instead of the 4-position, and the second phenyl group is absent. This simplification reduces molecular complexity and likely diminishes target selectivity .
Compound D : 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride (CAS 690261-96-2)
- Molecular Formula : C₈H₁₄ClN₃
- Molecular Weight : 187.67 g/mol
- Key Differences: Lacks both aromatic phenyl groups, serving as a minimal scaffold for further derivatization.
Functionalized Derivatives
Compound E : 4-[4-(3-Methoxypropoxy)phenyl]-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CAS 857531-85-2)
Pharmacological and Physicochemical Comparison
Table 1: Structural and Functional Comparison
Binding Affinity and Selectivity
- The target compound’s 4-chlorophenyl group enhances binding to hydrophobic pockets in kinases, while pyrazole facilitates hydrogen bonding .
- Compound A’s fluorine atom may improve binding through polar interactions but could introduce steric clashes in compact binding sites .
- Compound E’s methoxypropoxy group likely improves water solubility but may reduce membrane permeability due to increased polarity .
Biological Activity
4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine, also known as DB07859, is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 337.846 g/mol
- IUPAC Name : this compound
- DrugBank ID : DB07859
This compound belongs to the class of organic compounds known as diphenylmethanes, characterized by a piperidine ring substituted with two aryl groups .
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
A comparative study highlighted that compounds with similar structures demonstrated varying degrees of cytotoxicity against human cancer cell lines, with IC values ranging from 193.93 µg/mL to over 371.36 µg/mL depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7a | A549 | 208.58 |
| Control | A549 | 371.36 |
The mechanism by which this compound exerts its effects may involve multiple pathways:
- Inhibition of Platelet Aggregation : The compound has been shown to modulate platelet activity by interacting with proteins involved in signaling pathways, promoting a resting state in circulating platelets .
- Anti-inflammatory Effects : Similar pyrazole derivatives have demonstrated anti-inflammatory properties, potentially making them suitable for treating inflammatory conditions .
- Antimicrobial Activity : Some studies suggest that pyrazole-containing compounds possess antimicrobial properties, which could be beneficial in treating infections .
Study on Anticancer Properties
In a recent study published in Nature, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities against several human cancer cell lines (e.g., H460, A549). The findings indicated that certain derivatives exhibited strong cytotoxic effects, suggesting a promising avenue for cancer treatment .
Antimicrobial Evaluation
Another study investigated the antibacterial and antifungal activities of pyrazole derivatives, including those structurally related to our compound of interest. The results showed significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. What are the established synthetic routes for 4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and purification. For example, analogous piperidine-pyrazole derivatives are synthesized via nucleophilic substitution or coupling reactions in dichloromethane with sodium hydroxide, followed by extraction and chromatography . Purity optimization (>99%) may require recrystallization or HPLC, as demonstrated in similar compounds .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
X-ray crystallography (e.g., confirming dihedral angles between aromatic rings) and NMR spectroscopy are essential. For instance, crystallographic data for related compounds reveal planar pyrazole rings and intramolecular hydrogen bonding (e.g., C–H···N interactions), which stabilize the structure . Mass spectrometry and FT-IR further validate molecular weight and functional groups .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
Initial screening should include receptor binding assays (e.g., dopamine D2, 5-HT2A) and antimicrobial activity tests. Analogous compounds exhibit affinity for DA and serotonin receptors, suggesting similar profiling for this compound . Antimicrobial evaluation against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution can identify baseline activity .
Advanced Research Questions
Q. How can computational modeling guide reaction design and optimization for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . Molecular docking can also prioritize synthetic targets by predicting binding affinity to biological targets .
Q. What strategies resolve contradictions in receptor binding data, particularly for off-target interactions?
Contradictory binding data may arise from assay variability (e.g., radioligand vs. functional assays). To address this:
- Use orthogonal methods (e.g., surface plasmon resonance, cryo-EM) to validate interactions .
- Perform crystallographic studies to confirm binding poses, as seen in pyrazole derivatives with resolved protein-ligand structures .
- Analyze structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., halogen substitution) .
Q. How can intramolecular interactions (e.g., hydrogen bonding) influence the compound’s conformational stability and bioactivity?
Intramolecular hydrogen bonds (e.g., C17–H17B···N2 in related structures) stabilize specific conformations, enhancing receptor binding. For example, S(6) ring motifs in pyrazole-piperidine derivatives improve metabolic stability by reducing rotational freedom . Computational simulations (e.g., molecular dynamics) can model these interactions and guide derivatization .
Q. What methodologies are effective for scaling up synthesis while maintaining enantiomeric purity?
Continuous flow chemistry and asymmetric catalysis (e.g., chiral auxiliaries) minimize racemization. For example, tert-butyl carbamate-protected intermediates (e.g., 4-[4-(pyrazolyl)phenyl]piperidine derivatives) are scaled via telescoped reactions, avoiding column chromatography . Process analytical technology (PAT) monitors critical quality attributes (e.g., enantiomeric excess) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
